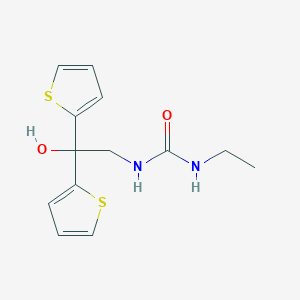

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a compound that features a urea backbone substituted with an ethyl group and a hydroxyethyl group bearing two thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Other thiophene derivatives have been found to interact with various targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their specific targets .

Result of Action

Thiophene derivatives are known to exert a variety of biological effects depending on their specific targets .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, leading to a variety of biological effects .

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea typically involves the reaction of ethyl isocyanate with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene rings or the urea moiety.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives or modified urea structures.

Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: A thiophene analog of glycolic acid used in various synthetic preparations.

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Another thiophene derivative with similar structural features.

Uniqueness: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is unique due to its urea backbone, which imparts distinct chemical and biological properties. The combination of the urea moiety with the hydroxyethyl group and thiophene rings enhances its potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea (CAS No. 2034573-96-9) is a compound featuring a urea backbone with significant potential in medicinal chemistry due to its unique thiophene structure. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2S2 |

| Molecular Weight | 296.4 g/mol |

| CAS Number | 2034573-96-9 |

| Structure | Structure |

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl isocyanate with 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine. This reaction is often conducted under controlled conditions using a base to facilitate the formation of the urea linkage, ensuring high yield and purity .

Thiophene derivatives like this compound are known to interact with various biochemical pathways, potentially affecting multiple targets within cellular systems. The specific mechanisms may include:

- Antioxidant Activity : Thiophene derivatives have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Antimicrobial Effects : Some studies suggest that thiophene compounds can inhibit bacterial growth, making them candidates for antibiotic development .

Antioxidant Activity

Research indicates that compounds similar to this compound display significant antioxidant activity. For instance, in comparative studies with Trolox (a standard antioxidant), certain derivatives showed up to 82% activity in scavenging free radicals .

Antimicrobial Activity

In vitro studies have demonstrated that thiophene-based compounds possess antimicrobial properties against various pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

Case Studies

- Anticancer Properties : A study investigating the growth inhibition of cancer cells highlighted that certain thiophene derivatives inhibited tumor cell proliferation without affecting healthy cells at concentrations as low as 10 µM. This selective toxicity suggests potential for cancer therapeutics .

- Inhibition of Enzymatic Activity : Research has shown that thiophene derivatives can act as inhibitors for specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Properties

IUPAC Name |

1-ethyl-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-3-7-18-10)11-6-4-8-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUPZBAABHCFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.